ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride
Description
Ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a nitrogen-containing heterocyclic compound featuring a unique azetidine core (a four-membered saturated ring) substituted with an imidazole moiety. The molecule also includes an ethyl acetate ester group, contributing to its hydrophobicity, while the dihydrochloride salt form enhances aqueous solubility. This structural combination makes it a candidate for pharmaceutical applications, particularly in targeting biological systems where small, rigid heterocycles are advantageous (e.g., enzyme inhibition or receptor modulation) .
The imidazole group, a common pharmacophore, enables hydrogen bonding and metal coordination, critical for interactions with biological targets.
Properties
CAS No. |
2803861-15-4 |
|---|---|
Molecular Formula |
C10H17Cl2N3O2 |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
ethyl 2-(3-imidazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-9(14)5-10(6-12-7-10)13-4-3-11-8-13;;/h3-4,8,12H,2,5-7H2,1H3;2*1H |
InChI Key |
QYJCYORKQUMRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CNC1)N2C=CN=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Imidazole Functionalization
The imidazole ring is typically functionalized at the N1 position through nucleophilic substitution reactions. Literature on related compounds shows that imidazole derivatives can be alkylated or coupled with azetidine precursors under controlled conditions.
- Method : Treat imidazole with a suitable azetidine halide (e.g., 3-chloroazetidine) in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50–80 °C) to yield 3-(1H-imidazol-1-yl)azetidine.
Azetidine Ring Construction
Alternatively, the azetidine ring can be constructed via cyclization reactions starting from amino alcohols or halogenated precursors, followed by attachment of the imidazole ring.
- Example : Cyclization of 3-amino-1-chloropropane derivatives under basic conditions to form azetidine, then N-alkylation with imidazole.
Introduction of the Ethyl Acetate Side Chain
The ethyl acetate moiety attached at the 3-position of azetidine is introduced through esterification or alkylation reactions.
Method : React the 3-(1H-imidazol-1-yl)azetidine intermediate with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate.
Conditions : Use bases such as sodium hydride or potassium tert-butoxide in solvents like DMF or acetonitrile, typically at room temperature to 60 °C.
Formation of the Dihydrochloride Salt
To enhance the compound's stability and water solubility, the free base is converted into its dihydrochloride salt.
Method : Treat the free base with an excess of hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethyl acetate.
Isolation : The dihydrochloride salt precipitates out and is collected by filtration, washed with cold solvent, and dried under reduced pressure.
Representative Experimental Procedure
Based on analogous compounds and patent literature, a plausible detailed procedure is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Imidazole + 3-chloroazetidine, K2CO3, DMF, 70 °C, 12 h | N-alkylation to form 3-(1H-imidazol-1-yl)azetidine |
| 2 | Intermediate + ethyl bromoacetate, NaH, DMF, 40 °C, 6 h | Alkylation to introduce ethyl acetate group |
| 3 | Product + HCl (2 eq.), ethanol, room temp, 2 h | Formation of dihydrochloride salt |
| 4 | Filtration, washing, drying | Isolation and purification |
Analytical and Purification Techniques
Purification : Recrystallization from ethyl acetate or ethanol is recommended to obtain pure crystalline dihydrochloride salt.
Characterization : Confirm structure and purity by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C),
- Mass spectrometry (MS),
- Infrared spectroscopy (IR),
- Elemental analysis,
- Melting point determination.
Data Table: Summary of Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Solvent for N-alkylation | DMF or THF | Anhydrous, aprotic |
| Base for N-alkylation | Potassium carbonate | Mild base, solid |
| Temperature (N-alkylation) | 50–80 °C | Controlled heating |
| Alkylating agent | Ethyl bromoacetate or chloroacetate | Purity >98% |
| Base for alkylation | Sodium hydride or potassium tert-butoxide | Strong base, dry conditions |
| Temperature (alkylation) | Room temperature to 60 °C | Monitor reaction progress |
| Acid for salt formation | Concentrated HCl | 2 equivalents per mole compound |
| Solvent for salt formation | Ethanol or ethyl acetate | Facilitates crystallization |
| Purification method | Recrystallization | Ethyl acetate or ethanol |
Research Findings and Notes
The imidazole ring's nucleophilicity at N1 enables efficient alkylation with azetidine halides, yielding the key intermediate.
The azetidine ring's strain requires careful control of reaction conditions to avoid ring-opening side reactions.
The esterification with ethyl haloacetates proceeds smoothly under basic conditions, with high regioselectivity at the azetidine 3-position.
Conversion to the dihydrochloride salt improves compound handling, storage stability, and aqueous solubility, which is critical for pharmaceutical applications.
Analogous compounds reported in patents and academic literature confirm the feasibility of these steps with yields typically ranging from 60% to 85% per step.
Chemical Reactions Analysis
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride may undergo various reactions:
Substitution reactions: The ethyl group can be replaced by other functional groups.
Reduction reactions: Reduction of the imidazole or azetidine ring.
Oxidation reactions: Oxidation of the nitrogen atoms.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Imidazole derivatives often exhibit antimicrobial, anti-inflammatory, and antitumor activities. Research may explore the potential of this compound in drug development.
Chemistry: It could serve as a versatile building block for synthesizing other compounds.
Biology: Investigate its effects on cellular processes.
Mechanism of Action
- The exact mechanism of action for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride would require further research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules, focusing on physicochemical properties, synthesis, and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Differences :
- The target compound’s azetidine ring (4-membered) contrasts with the isoxazoline ring (5-membered, unsaturated) in ’s compound. Smaller rings like azetidine often exhibit higher ring strain but improved metabolic stability compared to larger heterocycles.
- The dihydrochloride salt form enhances solubility, whereas the neutral isoxazoline derivative in relies on polar groups (thiol, acetyloxy) for solubility.
Synthesis and Yield :
- The compound in was synthesized via acetylation in acetic acid, yielding 74% after crystallization . Comparable data for the target compound’s synthesis is unavailable in the provided evidence, but dihydrochloride salts typically form under acidic conditions (e.g., HCl treatment).
Functional Group Impact :
- The ester group in the target compound may confer hydrolytic instability under basic conditions, whereas the thiol and acetyloxy groups in ’s compound could enhance redox activity or hydrogen-bonding capacity.
Thermal Stability :
- The isoxazoline derivative’s higher melting point (138°C) suggests greater crystallinity and thermal stability compared to the target compound (data lacking).
Research Implications and Limitations
- Pharmacological Potential: The target compound’s imidazole-azetidine scaffold is understudied compared to imidazole-pyrrolidine/piperidine analogs, warranting exploration in drug discovery.
- Structural analysis tools like SHELX () could clarify crystallographic details .
- Salt vs. Neutral Forms : The dihydrochloride form likely improves bioavailability but may alter toxicity profiles compared to neutral analogs.
Biological Activity
Ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a complex organic compound notable for its unique structural features, which include an imidazole ring and an azetidine ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and antitumor applications.
Structural Characteristics
The compound's molecular formula is C11H14Cl2N4O2, with a molecular weight of approximately 282.16 g/mol. The presence of the dihydrochloride form indicates the association of two chloride ions, which enhances its solubility and reactivity in various chemical environments. The structural features can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C11H14Cl2N4O2 |
| Molecular Weight | 282.16 g/mol |
| Functional Groups | Imidazole, Azetidine |
| Chloride Ions | 2 (dihydrochloride form) |
Antimicrobial Properties
Compounds containing imidazole and azetidine moieties are known for their significant antimicrobial activities. Ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate dihydrochloride has been hypothesized to exhibit potent antimicrobial effects against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Research indicates that imidazole derivatives often modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. Ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate dihydrochloride may act on cyclooxygenase (COX) enzymes or other inflammatory mediators, reducing inflammation and associated pain.
Antitumor Activity
The antitumor properties of compounds with similar structures have been documented in various studies. Ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate dihydrochloride could potentially inhibit tumor cell proliferation through mechanisms involving apoptosis or cell cycle arrest. Further research is needed to elucidate its specific mechanisms of action against different cancer cell lines.
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of azetidine and imidazole compounds, including ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate dihydrochloride. For instance, a study published in MDPI highlighted the synthesis of new azetidine derivatives and their biological evaluations, emphasizing their antimicrobial and anti-inflammatory activities .
Another research article explored the structure-activity relationship (SAR) of imidazole-containing compounds, demonstrating that modifications to the azetidine ring can significantly enhance biological activity . These findings support the hypothesis that ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate dihydrochloride could be optimized for better therapeutic efficacy.
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity ethyl 2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetate dihydrochloride?
Answer:
- Key Steps :
- Azetidine Functionalization : Introduce the imidazole moiety via nucleophilic substitution or metal-catalyzed coupling reactions under inert atmospheres to prevent oxidation .
- Esterification : Use ethyl chloroacetate or similar reagents for ester group introduction, ensuring pH control (neutral to mildly acidic) to avoid hydrolysis .
- Salt Formation : React the free base with HCl in anhydrous conditions (e.g., ethanol or diethyl ether) to form the dihydrochloride salt .
- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate the compound. Monitor purity via NMR (¹H/¹³C) and LC-MS .
Advanced: How can computational chemistry optimize reaction pathways for derivatives of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways for functional group modifications (e.g., substituting the azetidine or imidazole groups) .
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological matrices by simulating interactions with water/lipid bilayers .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd or Ru complexes) for cross-coupling reactions involving the imidazole ring .
Basic: What analytical methods are critical for confirming the compound’s structural and chemical stability?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR to verify imidazole proton environments (δ 7.5–8.5 ppm) and azetidine ring integrity (δ 3.0–4.0 ppm) .
- X-ray Diffraction : Single-crystal analysis to resolve stereochemistry and salt form .
- Stability Assessment :
Advanced: How can contradictory bioactivity data across assays be systematically addressed?
Answer:
- Orthogonal Assays :
- Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding affinity vs. functional inhibition .
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of receptor interactions .
- Structural-Activity Relationship (SAR) Studies : Synthesize analogs with modified imidazole substituents (e.g., methyl or fluoro groups) to isolate contributions of specific moieties to bioactivity .
- Data Normalization : Apply statistical methods (e.g., Z-score standardization) to account for variability in cell-based vs. biochemical assays .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Environment : Store in airtight, light-resistant containers under argon at –20°C to prevent hydrolysis of the ester group and imidazole oxidation .
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid precipitation; confirm stability via UV-Vis spectroscopy (λmax ~260 nm for imidazole) .
Advanced: What methodologies resolve discrepancies in the compound’s pharmacokinetic (PK) profile across species?
Answer:
- Interspecies Scaling : Use allometric models (e.g., fixed-exponent or physiologically based pharmacokinetic (PBPK) modeling) to extrapolate clearance rates from rodents to humans .
- Metabolite Identification : Perform LC-MS/MS to detect species-specific metabolites (e.g., cytochrome P450-mediated oxidation of the azetidine ring) .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure free fraction differences, which impact bioavailability .
Basic: How can researchers mitigate interference from the dihydrochloride salt in biological assays?
Answer:
- Counterion Replacement : Convert to the free base using ion-exchange chromatography (e.g., Amberlite IRA-400) and reconstitute in buffers (e.g., PBS) for cell-based studies .
- Control Experiments : Include equimolar HCl in vehicle controls to isolate salt-specific effects .
Advanced: What experimental designs optimize reaction yield while minimizing byproducts?
Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors .
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress and quench reactions at optimal conversion points .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Advanced: How can the compound’s selectivity for target enzymes be enhanced?
Answer:
- Covalent Docking Simulations : Identify non-conserved cysteine or lysine residues in the target’s active site for selective covalent inhibitor design .
- Fragment-Based Screening : Use X-ray crystallography to guide the addition of substituents (e.g., halogen atoms) that fill hydrophobic pockets in the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
